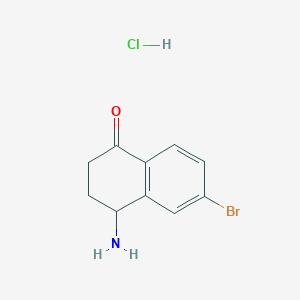

4-Amino-6-bromo-3,4-dihydro-2H-naphthalen-1-one;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

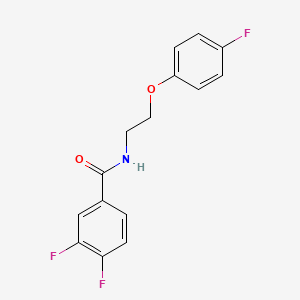

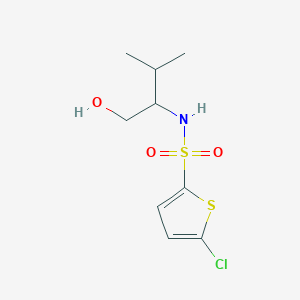

“4-Amino-6-bromo-3,4-dihydro-2H-naphthalen-1-one;hydrochloride” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a derivative of 3,4-dihydro-1(2H)-naphthalenone , which is also known as α-Tetralone, 1-Tetralone, 1,2,3,4-Tetrahydronaphthalen-1-one, among other names .

Physical And Chemical Properties Analysis

“4-Amino-6-bromo-3,4-dihydro-2H-naphthalen-1-one;hydrochloride” is a solid at room temperature . Its molecular weight is 225.08 . The InChI code is 1S/C10H9BrO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6H,1-3H2 .Aplicaciones Científicas De Investigación

Functionalized Metal-Organic Frameworks

Researchers have developed amino, bromo, nitro, and naphthalene functionalized UiO-66 metal-organic frameworks through reticular chemistry, highlighting the versatility of these compounds in creating new, functionalized frameworks. This development underscores the application of such chemicals in modifying frameworks to achieve desired properties, which could be pivotal for catalysis, gas storage, or separation processes (Garibay & Cohen, 2010).

Environmental and Chemical Stability Studies

In the environmental sector, the behavior of naphthalene derivatives under aerobic conditions has been studied to evaluate their stability and decomposition. This research is crucial for understanding the environmental impact of these compounds, especially those derived from the anaerobic reduction of azo dyes by microorganisms (Kudlich et al., 1999).

Synthesis and Application in Organic Chemistry

The compound has found application in the synthesis of indan-based unusual alpha-amino acid derivatives under phase-transfer catalysis conditions. This method facilitates the creation of cyclic alpha-amino acid derivatives, showcasing the compound's utility in complex organic synthesis processes (Kotha & Brahmachary, 2000).

Anti-Microbial and QSAR Studies

Another area of research involves the synthesis and anti-microbial evaluation of 4-amino-3-hydroxy-naphthalene-1-sulfonic acid derivatives. These studies not only provide insights into the anti-microbial potential of such derivatives but also highlight the importance of structural characteristics in defining their biological activity (Kumar et al., 2012).

Advanced Materials and Chemical Engineering

The compound's derivatives are also investigated for their adsorption properties, particularly in the context of environmental contamination. Studies on the adsorption of hydroxyl- and amino-substituted aromatics to carbon nanotubes provide valuable insights into the interaction mechanisms, which could lead to improved techniques for removing environmental contaminants (Chen et al., 2008).

Propiedades

IUPAC Name |

4-amino-6-bromo-3,4-dihydro-2H-naphthalen-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO.ClH/c11-6-1-2-7-8(5-6)9(12)3-4-10(7)13;/h1-2,5,9H,3-4,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBJXSGGNJXNSJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C1N)C=C(C=C2)Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-6-bromo-3,4-dihydro-2H-naphthalen-1-one;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-2-methyl-1,3-oxazole](/img/structure/B2745002.png)

![N-[2-(2-Methoxyphenyl)ethyl]-4-phenylpiperazine-1-carbothioamide](/img/structure/B2745004.png)

![6-bromo-5-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2745005.png)

![Bis[4-(dimethylamino)-3-nitrophenyl]methanone](/img/structure/B2745009.png)

![5-(2-methoxyethyl)-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2745011.png)